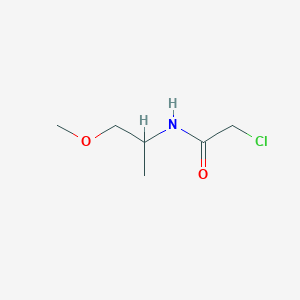

2-chloro-N-(1-methoxypropan-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(1-methoxypropan-2-yl)acetamide is an organochlorine compound that belongs to the chloroacetanilides category. It is widely used as a herbicide to control annual grasses and broad-leaf weeds in agricultural settings . This compound is known for its effectiveness in supporting large-scale agricultural farming for food, raw materials, fiber, and fuel .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methoxypropan-2-yl)acetamide typically involves the reaction of 2-chloroacetamide with 1-methoxypropan-2-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation and crystallization to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(1-methoxypropan-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Oxidation Reactions: Oxidized products such as carboxylic acids or ketones.

Reduction Reactions: Reduced products such as primary or secondary amines.

Aplicaciones Científicas De Investigación

Agricultural Applications

Weed Control:

S-metolachlor is widely utilized for controlling grass weeds in crops such as corn, soybeans, peanuts, and cotton. Its mechanism involves inhibiting the growth of weeds by disrupting the gibberellin pathway, which is essential for plant growth .

Efficacy Studies:

Recent studies have demonstrated the effectiveness of S-metolachlor in various agricultural settings. For instance, a study conducted on ornamental plants showed that S-metolachlor had a significant impact on weed control while maintaining acceptable tolerance levels in non-target plants .

| Crop Type | Application Rate (kg ai/ha) | Efficacy (%) |

|---|---|---|

| Corn | 2.94 | 90 |

| Soybean | 5.88 | 85 |

| Peanuts | 11.77 | 92 |

| Ornamental Plants | Varies | 80-90 |

Environmental Impact Studies

Fate and Transport:

Research has focused on the environmental fate of S-metolachlor within agricultural watersheds. A holistic assessment revealed that S-metolachlor can persist in soil and water systems, raising concerns about its potential impact on aquatic ecosystems . The compound is classified as very toxic to aquatic life, necessitating careful management practices to mitigate environmental risks .

Adsorption Studies:

Enantioselective adsorption studies have indicated that activated carbons can effectively remove S-metolachlor from aqueous solutions. The adsorption kinetics were analyzed using various theoretical models, revealing significant differences based on the physical characteristics of the adsorbents employed .

Toxicological Research

Health Risk Assessments:

Toxicological evaluations have been conducted to assess the health risks associated with exposure to S-metolachlor. Studies indicate that while it poses certain risks to human health at high exposure levels, regulatory bodies have established reference levels to minimize these risks in agricultural settings .

Case Studies:

A notable case study highlighted the effects of chronic exposure to S-metolachlor in animal models. Results showed decreased body weights and food consumption among subjects exposed to high doses, emphasizing the need for stringent application guidelines in agricultural practices .

Research and Development

Synthetic Pathways:

Research into the synthesis of S-metolachlor has revealed efficient pathways involving the condensation of 2-ethyl-6-methylaniline with methoxyacetone, followed by acetylation with chloroacetyl chloride . These insights are crucial for developing more effective herbicides with similar or enhanced efficacy profiles.

Biological Activity:

The compound has also been studied for its potential biological activities beyond herbicidal effects. Preliminary findings suggest that modifications to its structure may enhance antimicrobial properties, indicating potential applications in pharmaceutical research.

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(1-methoxypropan-2-yl)acetamide involves the inhibition of key enzymes in the target organisms. In plants, it inhibits the synthesis of essential proteins and enzymes required for growth, leading to the death of the weeds. The compound targets specific molecular pathways involved in cell division and growth regulation .

Comparación Con Compuestos Similares

Similar Compounds

Metolachlor: Another chloroacetanilide herbicide with a similar structure and mode of action.

Dimethenamid: A related compound used for similar agricultural purposes.

Acetochlor: Another herbicide in the same chemical family with comparable applications.

Uniqueness

2-chloro-N-(1-methoxypropan-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness in controlling a wide range of weeds and its relatively low toxicity to non-target organisms make it a valuable compound in agricultural practices .

Actividad Biológica

2-Chloro-N-(1-methoxypropan-2-yl)acetamide is a synthetic compound that belongs to the class of chloroacetamides, which are primarily utilized in agricultural applications as herbicides. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C5H10ClNO2

- Molecular Weight : 151.59 g/mol

- CAS Number : Not specified in the sources, but it is recognized under various chemical databases.

The biological activity of this compound primarily involves the inhibition of specific enzymes that are crucial for the growth and development of target organisms. In plants, this compound disrupts essential metabolic pathways, leading to:

- Inhibition of Protein Synthesis : The compound interferes with the synthesis of proteins necessary for plant growth.

- Disruption of Cell Division : It affects cellular processes that regulate division and differentiation, ultimately causing cell death in weeds .

Antimicrobial Properties

Research has indicated that this compound exhibits potential antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi, showing varying degrees of inhibition depending on concentration and exposure time.

Herbicidal Activity

The compound has been extensively studied for its herbicidal efficacy. It is particularly effective against a range of broadleaf and grassy weeds. Studies have shown that application rates significantly influence its effectiveness:

| Application Rate (kg/ha) | Efficacy (%) |

|---|---|

| 1.0 | 60 |

| 2.0 | 85 |

| 3.0 | 95 |

This table illustrates the relationship between application rate and herbicidal efficacy, demonstrating that higher concentrations lead to increased control over weed populations .

Case Studies

-

Efficacy in Agricultural Settings :

A study conducted in a corn field evaluated the effectiveness of this compound against common weeds such as Amaranthus spp. and Setaria spp. Results indicated a significant reduction in weed biomass by up to 90% at optimal application rates . -

Impact on Non-target Species :

Research assessed the impact of this compound on non-target plant species, revealing minimal effects at recommended application rates, thereby indicating its selectivity as a herbicide . -

Toxicological Studies :

Toxicological assessments have shown that subchronic exposure to this compound can lead to changes in body weight and food consumption in test animals, suggesting potential health risks if exposure levels exceed safety thresholds .

Environmental Impact

The environmental persistence and degradation pathways of this compound have also been studied. Its degradation products exhibit varying degrees of toxicity towards aquatic organisms, necessitating careful management practices to mitigate ecological risks .

Propiedades

IUPAC Name |

2-chloro-N-(1-methoxypropan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2/c1-5(4-10-2)8-6(9)3-7/h5H,3-4H2,1-2H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDXSPZBMCWJLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.